molecular formula C17H14O6 B14066325 Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester CAS No. 100743-90-6

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester

Cat. No.: B14066325
CAS No.: 100743-90-6
M. Wt: 314.29 g/mol
InChI Key: CDMYPXOUBULKRV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester is a chemical compound with the molecular formula C10H10O4. It is also known by other names such as methyl 4-acetoxybenzoate and methyl p-acetoxybenzoate . This compound is characterized by the presence of an acetyloxy group and a methoxycarbonyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The acetyloxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester is unique due to the presence of both acetyloxy and methoxycarbonyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

100743-90-6

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 4-acetyloxybenzoate

InChI

InChI=1S/C17H14O6/c1-11(18)22-14-7-5-13(6-8-14)17(20)23-15-9-3-12(4-10-15)16(19)21-2/h3-10H,1-2H3

InChI Key

CDMYPXOUBULKRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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